IMPERIALINE (3-alpha-Iodo-)
CAS No.:
Cat. No.: VC0196753
Molecular Formula: C27H42NIO2
Molecular Weight: 539.53 g/mol
Purity: 50% (TLC [silicagel CSC in system: hexan-chloroform-methanol (10:1,5:1), Rf - 0,29])
* For research use only. Not for human or veterinary use.

Molecular Formula | C27H42NIO2 |
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Molecular Weight | 539.53 g/mol |
Appearance | White microcrystalline powder |
Chemical Identity and Structural Features
Molecular Characterization
IMPERIALINE (3-alpha-Iodo-) is defined by the molecular formula C27H42NIO2, with a molar mass of 539.53 g/mol. The iodine substitution at the 3-alpha position distinguishes it from Imperialine, introducing steric and electronic modifications that influence receptor binding. Iodine’s large atomic radius (140 pm) and polarizability enhance hydrophobic interactions with the M2 receptor’s transmembrane domains, potentially increasing binding affinity .
Table 1: Comparative Properties of Imperialine and Its Iodo-Derivative
Property | Imperialine | IMPERIALINE (3-alpha-Iodo-) |
---|---|---|
Molecular Formula | C27H43NO2 | C27H42NIO2 |
Molecular Weight (g/mol) | 413.64 | 539.53 |
Key Functional Group | Tertiary amine | Iodinated tertiary amine |
Receptor Specificity | Broad cholinergic | Cardioselective M2 |
Iodination’s Role in Structural Reactivity
The iodine atom introduces significant changes:
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Electron-withdrawing effects alter the alkaloid’s basicity, modulating its interaction with the receptor’s anionic binding sites .
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Van der Waals interactions are strengthened due to iodine’s polarizable electron cloud, contributing to prolonged receptor occupancy .
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Oxidative stability is reduced compared to non-halogenated analogs, necessitating storage under inert conditions.
Synthesis and Purification
Derivation from Natural Precursors
IMPERIALINE (3-alpha-Iodo-) is synthesized via iodination of Imperialine, a steroidal alkaloid extracted from Petilium species. The process likely involves electrophilic substitution at the 3-alpha position, though exact reaction conditions remain proprietary. Key steps include:
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Alkaloid Extraction: Imperialine is isolated using methanol or ethanol maceration, followed by silica-gel chromatography .
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Iodination: Reaction with iodine or iodonium salts under controlled pH and temperature to ensure regioselectivity .
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Purification: Thin-layer chromatography (TLC) on silica gel with hexane-chloroform-methanol (10:1.5:1) confirms a purity of 50%, as reflected by an Rf value of 0.29.
Challenges in Scalability
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Iodine’s volatility complicates reaction stoichiometry, requiring excess reagent to drive completion .
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Byproduct formation from non-selective iodination necessitates repeated chromatography, reducing yield .
Pharmacological Activity
Mechanism of M2 Cholinoreceptor Blockade
IMPERIALINE (3-alpha-Iodo-) selectively inhibits cardiac M2 muscarinic receptors, which regulate heart rate via Gi-protein-mediated potassium channel activation. By antagonizing these receptors, the compound increases sinoatrial node firing rate, mimicking sympathetic stimulation.
Table 2: Pharmacodynamic Profile
Parameter | Value/Effect |
---|---|
Target Receptor | M2 cholinoreceptor |
Selectivity (M2 vs. M1) | >100-fold |
Onset of Action | 2–5 minutes (in vitro) |
Duration | 30–60 minutes |
Cardioelectrophysiological Implications
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Heart rate modulation: In preclinical models, the compound elevates heart rate by 20–40% at 1 µM concentrations.
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Antiarrhythmic potential: Preliminary data suggest it suppresses acetylcholine-induced atrial fibrillation, though validation in vivo is pending.
Analytical Characterization
Chromatographic Methods
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High-performance liquid chromatography (HPLC): Reversed-phase C18 columns with acetonitrile-water gradients resolve the compound from deiodinated impurities .
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TLC validation: Hexane-chloroform-methanol mobile phases (10:1.5:1) confirm identity via Rf comparison.
Spectroscopic Techniques
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NMR spectroscopy: -NMR reveals deshielding of protons near the iodinated site (δ 3.8–4.1 ppm) .
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Mass spectrometry: ESI-MS shows a characteristic isotopic pattern for iodine (m/z 539.53 with ) .
Table 3: Key Spectral Signatures
Technique | Observation |
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-NMR | C3 shift to 45 ppm (vs. 38 ppm in Imperialine) |
IR Spectroscopy | C-I stretch at 500 cm |
Research Applications and Limitations
Experimental Uses
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Receptor mapping: Serves as a tool to localize M2 receptors in cardiac tissue.
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Structure-activity studies: Guides the design of iodinated analogs with enhanced selectivity .
Current Limitations
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Low purity: Commercial batches are 50% pure, complicating dose-response studies.
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Unclear pharmacokinetics: No data on oral bioavailability or metabolic clearance exist.
Future Directions
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Synthetic optimization: Develop one-pot iodination protocols to improve yield and purity.
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In vivo profiling: Assess chronotropic effects in animal models of bradycardia.
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Targeted delivery: Explore nanoparticle formulations to enhance cardiac tissue penetration.
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